![molecular formula C16H14N4O5 B2720303 N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 777873-56-0](/img/structure/B2720303.png)
N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. INH1 is a potent inhibitor of the stress-responsive transcription factor NRF2, which plays a crucial role in regulating cellular response to oxidative stress and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
- Research on imidazo[1,2-a]pyrimidine derivatives, closely related to the imidazole group in the compound of interest, highlights efforts to reduce metabolism mediated by aldehyde oxidase (AO) for enhanced biological activity, suggesting a potential avenue for modifying the compound for better pharmacokinetic properties (Linton et al., 2011).
Biological Activity and Applications
- Studies on nitroimidazoles and their structure-activity relationships indicate their potent bactericidal properties, particularly against Mycobacterium tuberculosis, hinting at the possible antimicrobial applications of the compound under investigation (Kim et al., 2009).
Material Science and Catalysis
- Imidazolium-based compounds, which share a core structural motif with the chemical of interest, have been explored as catalysts for reactions such as the CO2-carboxylation of tertiary aziridines, suggesting potential applications in green chemistry and catalysis (Ueno et al., 2013).
Fluorescent Chemosensors
- Novel coumarin derivatives, which include structural features similar to those in the compound of interest, have been developed as fluorescent chemosensors for metal ions, highlighting a potential application in bioimaging or environmental monitoring (Bekhradnia et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Compounds containing an imidazole moiety have been known to target a variety of proteins and enzymes . For instance, one compound containing an imidazole moiety was found to inhibit the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.
Mode of Action
The specific interaction between N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target proteins or enzymes .
Biochemical Pathways
The specific biochemical pathways affected by N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
The specific molecular and cellular effects of N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-15(18-4-1-6-19-7-5-17-10-19)13-9-11-8-12(20(23)24)2-3-14(11)25-16(13)22/h2-3,5,7-10H,1,4,6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKFDVGQBQALSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.